Product packaging for 2-(Pyridin-3-ylmethyl)aniline(Cat. No.:CAS No. 78500-77-3)

2-(Pyridin-3-ylmethyl)aniline

Cat. No.: B3284432
CAS No.: 78500-77-3
M. Wt: 184.24 g/mol
InChI Key: LFWROEKDZROIEU-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethyl)aniline (CAS 78500-77-3) is an aromatic amine with the molecular formula C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, which incorporates both an aniline and a pyridine moiety, makes it a key precursor for the development of more complex molecules, particularly in the synthesis of compounds with potential pharmacological interest . Researchers value this aniline derivative for its role as a synthetic intermediate. It can undergo various reactions, including diazotization, amide coupling, and reductive amination, to create a diverse array of chemical libraries. The compound requires specific storage conditions: it should be kept sealed in a dark place under an inert atmosphere at room temperature (2-8°C) to ensure its stability and longevity . Safety and Handling: This product is intended for research and manufacturing applications only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions. The provided GHS safety information includes the signal word "Warning" and hazard statements H315-H319-H320, which indicate it can cause skin and eye irritation and is harmful if it comes into contact with skin .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B3284432 2-(Pyridin-3-ylmethyl)aniline CAS No. 78500-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-7,9H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWROEKDZROIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 2 Pyridin 3 Ylmethyl Aniline and Its Analogues

Established Synthetic Routes to 2-(Pyridin-3-ylmethyl)aniline and its Analogues

Several well-documented synthetic routes are routinely employed for the preparation of this compound and its derivatives. These methods, including reductive amination, alkylation, and palladium-catalyzed coupling reactions, offer reliable access to the target compounds.

Reductive Amination Strategies in the Synthesis of this compound

Reductive amination is a widely utilized and versatile method for synthesizing this compound and its analogues. smolecule.commasterorganicchemistry.com This reaction typically involves the condensation of an aniline (B41778) derivative with a pyridine-3-carboxaldehyde or the reaction of a 2-aminobenzylamine derivative with a suitable carbonyl compound, followed by the in situ reduction of the resulting imine or enamine intermediate. smolecule.commasterorganicchemistry.com

A common approach involves the reaction of 3-pyridinecarboxaldehyde (B140518) with a substituted aniline in the presence of a reducing agent. ontosight.ai The reaction proceeds through the initial formation of a Schiff base (imine), which is then reduced to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The reaction conditions, such as solvent and temperature, can be optimized to improve yields and minimize side reactions. For instance, the reaction between 3-iodoaniline (B1194756) and 3-pyridinecarboxaldehyde is often carried out in methanol (B129727) at reflux to form the imine, followed by reduction with NaBH₄ at a lower temperature.

An alternative reductive amination strategy involves the reaction of 2-aminobenzylamine with a suitable aldehyde. While less common for the specific synthesis of the parent compound, this approach is valuable for creating analogues with substitution on the benzyl (B1604629) portion of the molecule.

Key features of reductive amination in this context include:

Versatility : It allows for the combination of a wide range of aniline and pyridine-aldehyde starting materials to generate a diverse library of analogues. smolecule.com

Control : The two-step nature (imine formation followed by reduction) allows for control over the reaction, and in many cases, the reaction can be performed in a single pot (direct reductive amination). arkat-usa.org

Challenges : Potential challenges include the formation of over-alkylated products and the need for careful control of pH, as acidic conditions can protonate the pyridine (B92270) nitrogen, reducing its nucleophilicity. smolecule.commasterorganicchemistry.com

Table 1: Examples of Reductive Amination for the Synthesis of this compound Analogues

Aniline DerivativeCarbonyl CompoundReducing AgentProductReference
3-Iodoaniline3-PyridinecarboxaldehydeNaBH₄3-Iodo-N-(pyridin-3-ylmethyl)aniline
Aniline2-PyridinecarboxaldehydeNot SpecifiedN-(pyridin-2-ylmethyl)aniline ontosight.ai
2,4-Dimethyl-3-nitroanilinePyridine-3-carboxaldehydeNot Specified3-Methoxy-2,4-dimethyl-N-(pyridin-3-ylmethyl)aniline smolecule.com
3-Amino-4-chloropyridineBenzaldehydeNaBH(OAc)₃N-Benzyl-4-chloro-pyridin-3-amine nih.gov

This table is generated based on available data and may not be exhaustive.

Alkylation Approaches for the Construction of the this compound Skeleton

Alkylation reactions provide a direct and effective method for constructing the C-N bond in this compound and its analogues. This approach typically involves the reaction of an aniline derivative with a pyridine-3-ylmethyl halide, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. smolecule.com

The reaction is a nucleophilic substitution where the amino group of the aniline attacks the electrophilic carbon of the pyridine-3-ylmethyl halide, displacing the halide and forming the desired secondary amine. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity. Common bases used include triethylamine (B128534) (Et₃N) and potassium carbonate (K₂CO₃). nih.gov

The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) often being employed to facilitate the reaction. In some instances, catalytic amounts of copper salts have been used to promote the N-alkylation.

A key consideration in this approach is the potential for over-alkylation, where the newly formed secondary amine reacts further with the alkylating agent to form a tertiary amine. masterorganicchemistry.com This can often be controlled by using a specific stoichiometry of the reactants or by adjusting the reaction conditions.

Table 2: Examples of Alkylation Reactions for the Synthesis of this compound Analogues

Aniline DerivativeAlkylating AgentBase/CatalystSolventProductReference
4-(2-Methoxyphenoxy)anilinePyridin-3-ylmethyl halideEt₃NDMF or MeCN4-(2-Methoxyphenoxy)-N-(pyridin-3-ylmethyl)aniline
4-(Pyridin-3-yl)pyrimidin-2-amine2,4-Dimethylbenzyl bromideK₂CO₃DMFN-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine nih.gov
1-((3-Methyloxetan-3-yl)methyl)benzimidazoleSubstituted benzyl halidesNot SpecifiedNot Specified1,3-Disubstituted benzimidazolium halides researchgate.net

This table is generated based on available data and may not be exhaustive.

Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound and its Analogues

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of C-N bonds in aryl amines, including this compound and its analogues. wikipedia.orgnih.gov This methodology allows for the coupling of an amine with an aryl halide or triflate, offering a broad substrate scope and functional group tolerance. wikipedia.org

In the context of synthesizing analogues of this compound, the Buchwald-Hartwig amination can be employed in several ways. One common strategy involves the coupling of a substituted aniline with a 3-halopyridine derivative. Alternatively, a pyridin-3-ylamine derivative can be coupled with a substituted aryl halide. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. nih.govnih.gov The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as (±)-BINAP or Xantphos often being employed. nih.govnih.gov A base, such as sodium tert-butoxide (NaOt-Bu), is also required to facilitate the catalytic cycle. nih.gov

Another relevant palladium-catalyzed reaction is the Suzuki coupling, which can be used to construct the carbon-carbon bond between the pyridine and aniline rings if a suitable precursor is designed. For instance, a boronic acid derivative of one ring system could be coupled with a halide of the other. publish.csiro.au

These palladium-catalyzed methods are particularly valuable for synthesizing complex analogues that may not be readily accessible through traditional methods. They often proceed under relatively mild conditions and can tolerate a wide range of functional groups. wikipedia.org

Table 3: Examples of Palladium-Catalyzed Coupling Reactions

This table is generated based on available data and may not be exhaustive.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of analogues of this compound. organic-chemistry.orgbeilstein-journals.org

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.orgnih.gov For the synthesis of analogues, 3-pyridinecarboxaldehyde can be used as the aldehyde component. For example, the reaction of 3-pyridinecarboxaldehyde, a substituted benzoic acid, and an isocyanide like tert-butyl isocyanide in water can yield substituted 2-(pyridin-3-yl)-2-benzoyloxy acetamides. sioc-journal.cn

The Ugi four-component reaction (U-4CR) is even more versatile, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. This reaction could theoretically be used to assemble a structure resembling this compound by carefully selecting the four components.

MCRs are highly valued for their ability to rapidly generate molecular diversity from simple starting materials, making them particularly useful in drug discovery and combinatorial chemistry. beilstein-journals.org

Novel and Emerging Synthetic Methodologies for this compound and its Analogues

The field of organic synthesis is constantly evolving, with a continuous drive towards the development of more efficient, selective, and environmentally friendly methods. Research into the synthesis of this compound and its analogues is no exception, with new methodologies emerging that offer advantages over traditional approaches.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact and improve sustainability. In the context of synthesizing this compound and its analogues, this translates to the use of greener solvents, catalysts, and reaction conditions.

One notable green approach is the use of catalytic transfer hydrogenation . This method serves as an alternative to direct hydrogenation with H₂ gas and often utilizes more benign hydrogen donors like hydrazine (B178648) hydrate (B1144303) or formic acid. d-nb.infonih.gov For example, the reduction of nitroarenes to anilines, a common step in the synthesis of aniline precursors, can be achieved with high efficiency and selectivity using transition metal catalysts and hydrazine hydrate in green solvents like water. d-nb.info Rhodium and iron-based catalysts have shown promise in such transformations. d-nb.inforsc.org

The use of environmentally friendly solvents such as water or ethanol (B145695) is another key aspect of green synthesis. ijiras.com For instance, the synthesis of Schiff bases, which are intermediates in reductive amination, has been successfully carried out in ethanol-water mixtures at ambient temperature, offering a greener alternative to traditional methods that use toxic solvents like benzene (B151609). ijiras.com

Furthermore, microwave-assisted synthesis and sonication are being explored to accelerate reactions, often leading to higher yields and shorter reaction times, which aligns with the green chemistry principle of energy efficiency. ijiras.commdpi.com The use of solid supports like K-10 clay in solventless microwave-assisted cyclization reactions is another example of an environmentally benign approach. acgpubs.org

Chemoenzymatic Pathways Towards this compound

Chemoenzymatic synthesis integrates the high selectivity and mild reaction conditions of biocatalysis with traditional chemical methods to create efficient and sustainable reaction cascades. biorxiv.orgnih.gov This approach is particularly valuable for producing complex molecules like active pharmaceutical ingredients, often resulting in shorter synthetic routes and higher yields compared to purely chemical pathways. biorxiv.orguni-graz.at For the synthesis of this compound and its analogues, several chemoenzymatic strategies, primarily involving nitroreductases and transaminases, have shown significant potential.

One promising chemoenzymatic route involves the reduction of a nitroaromatic precursor, such as 2-nitro-N-(pyridin-3-ylmethyl)benzaldehyde or a related nitro compound, to the corresponding aniline. Nitroreductases (NRs) are enzymes that can catalyze the reduction of nitro groups, a key step in forming the aniline moiety. nih.gov Research has demonstrated the successful use of an immobilized nitroreductase, NR-55, in a continuous flow reactor for the synthesis of aniline derivatives. nih.gov This particular system employed a chemoenzymatic approach where the nitroreductase was coupled with a chemical co-catalyst, Vanadium pentoxide (V₂O₅), and a glucose dehydrogenase (GDH-101) for the recycling of the essential cofactor NADPH. nih.gov

Enzyme SystemSubstrate AnalogueKey Reaction DetailsFindingsReference
Nitroreductase (NR-55) 2-chloro-5-nitropyridineHomogenous solution with V₂O₅ co-catalyst, GDH-101 for NADPH recycling.Full conversion to 5-amino-2-chloro-pyridine was achieved. The aqueous phase could be recycled for subsequent reactions. nih.gov
Nitroreductase (NR-55) 3-nitro-4-methyl pyridine hydrochlorideImmobilized enzyme in a packed-bed reactor.Achieved high productivity (>10 g product per gram of enzyme). Continuous extraction of the product was possible. nih.gov

Another viable chemoenzymatic pathway is the asymmetric synthesis from a prochiral ketone precursor using transaminases (TAs). almacgroup.commdpi.com Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone, yielding a chiral amine. nih.govmdpi.com This method is widely employed in the pharmaceutical industry for producing enantiomerically pure amines. uni-graz.atalmacgroup.com

For the synthesis of this compound, this would hypothetically start from the corresponding ketone, (2-aminophenyl)(pyridin-3-yl)methanone. A suitable ω-transaminase could then stereoselectively install the amino group on the benzylic carbon. The choice of transaminase is critical, as different variants exhibit different stereoselectivity, allowing for the synthesis of either the (R) or (S) enantiomer. nih.gov Panels of engineered transaminases with broad substrate scopes are commercially available, facilitating the screening process to find an optimal enzyme. mdpi.com To drive the reaction equilibrium towards product formation, strategies such as using specific amine donors like isopropylamine (B41738) (IPA) or employing multi-enzyme cascades to remove byproducts are often implemented. nih.govnih.gov

Enzyme ClassPrecursor TypeGeneral ReactionKey ConsiderationsReference
ω-Transaminase (TA) Prochiral KetoneAsymmetric amination of a ketone to a primary amine.Requires a PLP cofactor and an amine donor (e.g., isopropylamine, L-alanine). Selection of (R)- or (S)-selective TA determines product stereochemistry. almacgroup.comnih.govmdpi.com
Multi-enzyme Cascade Ketone/AldehydeCombination of enzymes (e.g., TA with a dehydrogenase) in one pot.Can overcome equilibrium limitations by removing reaction byproducts, leading to higher yields. mdpi.commdpi.com

While direct chemoenzymatic synthesis of this compound has not been explicitly detailed in the reviewed literature, the successful application of these enzymatic methods to structurally similar pyridine-containing anilines and other chiral amines strongly supports their feasibility. nih.govmdpi.com The development of such a pathway would offer a greener and more efficient alternative to traditional synthetic methods.

Chemical Reactivity and Mechanistic Investigations of 2 Pyridin 3 Ylmethyl Aniline

Reactions Involving the Amine Nitrogen and Pyridine (B92270) Nitrogen of 2-(Pyridin-3-ylmethyl)aniline

The presence of two nitrogen atoms with different chemical environments—a nucleophilic primary amine and a basic pyridine nitrogen—allows for a range of reactions at these centers.

The primary amino group (-NH₂) of the aniline (B41778) portion of this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the nucleophilicity of this group is less than that of aliphatic amines because the lone pair is delocalized into the adjacent benzene (B151609) ring through resonance. chemistrysteps.com This delocalization contributes to the stability of the molecule but reduces the availability of the electrons for attacking electrophiles. chemistrysteps.com

Despite this reduced reactivity compared to alkylamines, the aniline moiety readily participates in reactions typical of primary aromatic amines, such as acylation and alkylation. For instance, acetylation can be achieved using acetic anhydride, often with a base like pyridine, to form the corresponding acetanilide. This transformation is crucial for moderating the high reactivity of the amino group in other reactions, such as electrophilic aromatic substitution. libretexts.org The formation of amides, sulfonamides, and other derivatives through reaction with appropriate electrophiles at the amine nitrogen is a fundamental aspect of its chemistry. The aniline nitrogen can also act as a nucleophile in substitution reactions and is a key component in the synthesis of various heterocyclic structures. lookchem.com

Table 1: Representative Nucleophilic Reactions of the Aniline Moiety

Reaction Type Reagent Product Type Notes
Acylation Acetic Anhydride ((CH₃CO)₂O) N-acetyl derivative (Amide) Reduces the activating effect of the amine group. libretexts.org
Sulfonylation Benzenesulfonyl chloride N-phenylsulfonamide derivative Forms a sulfonamide linkage.
Alkylation Alkyl Halide (e.g., CH₃I) Secondary or Tertiary Amine Can lead to over-alkylation.

The two aromatic rings in this compound exhibit starkly different reactivities toward electrophilic aromatic substitution (EAS).

Phenyl Ring: The amino group (-NH₂) is a powerful activating group, directing incoming electrophiles to the ortho and para positions relative to itself. byjus.comlibretexts.org This is due to the donation of its lone pair of electrons into the ring, which stabilizes the cationic intermediate (the arenium ion) formed during the substitution. lkouniv.ac.in The reactivity of the aniline ring is so high that reactions like bromination with bromine water proceed rapidly at room temperature, often leading to polysubstitution, yielding the 2,4,6-tribromoaniline (B120722) derivative if those positions are available. byjus.comlibretexts.org In the case of this compound, the ortho position is occupied by the pyridinylmethyl group, so substitution would be strongly directed to the para (position 4) and the remaining ortho (position 6) positions. To achieve monosubstitution, the activating effect of the amino group must be attenuated, typically by converting it to an amide (e.g., acetanilide) prior to the substitution reaction. libretexts.org It is also important to note that Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.orglibretexts.org

Pyridine Ring: In contrast, the pyridine ring is electron-deficient and strongly deactivated towards electrophilic substitution. wikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. wikipedia.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further increases its electron-withdrawing effect and makes the reaction even more difficult. wikipedia.org If substitution does occur, it is directed to the C-3 position (or equivalent C-5), which is the meta position relative to the ring nitrogen. wikipedia.org Direct nitration of pyridine itself is nearly impossible, and alternative strategies, such as oxidation to a pyridine N-oxide, are often required to enhance the ring's reactivity. wikipedia.orggalchimia.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring System Activating/Deactivating Group Predicted Position of Substitution Reactivity
Phenyl Ring -NH₂ (strongly activating) para and ortho to the amino group High
Pyridine Ring Ring Nitrogen (strongly deactivating) meta to the ring nitrogen (C5) Very Low

The aniline portion of the molecule is susceptible to oxidation. Aromatic amines are easily oxidized, often leading to the formation of complex, colored products, including polymers. The specific product depends on the oxidizing agent and reaction conditions. Strong oxidizing agents can destroy the aromatic ring.

The pyridine ring is generally stable to oxidation, but strong oxidants like peroxy acids can oxidize the pyridine nitrogen to form a pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. wikipedia.org

Reduction reactions are less common for the aniline ring unless it bears other reducible functional groups. The pyridine ring, however, can be reduced under specific conditions, for example, through catalytic hydrogenation, to yield a piperidine (B6355638) ring, though this typically requires forcing conditions.

Cyclization and Rearrangement Reactions Involving this compound and its Derivatives

The structure of this compound, with its proximate aromatic systems and reactive amino group, provides a scaffold for intramolecular reactions to form fused heterocyclic systems.

Derivatives of this compound can undergo intramolecular cyclization to form polycyclic aromatic compounds. While specific studies on this exact molecule are not prevalent, analogous structures like 2-(pyridin-2-yl)aniline (B1331140) are well-documented as precursors in cyclization reactions. researchgate.net These reactions often involve the formation of a new bond between the aniline nitrogen (or a carbon on the phenyl ring) and a carbon atom of the pyridine ring.

Such transformations are frequently catalyzed by transition metals like rhodium or copper. researchgate.netrsc.org For example, rhodium-catalyzed C-H activation can facilitate the coupling of the aniline phenyl ring with an external reactant, or potentially lead to an intramolecular ring closure. researchgate.net Similarly, copper-mediated C-H amination has been demonstrated using 2-(pyridin-2-yl)aniline as a directing group, where the pyridine and aniline nitrogens coordinate to the metal center, directing a reaction to a specific C-H bond. rsc.org These precedents suggest that derivatives of this compound could be valuable substrates for synthesizing complex, nitrogen-containing heterocyclic frameworks.

Mechanistic studies on related molecules highlight the coordinating capability of the pyridine and aniline nitrogens. In metal-catalyzed reactions, the molecule can act as a bidentate or tridentate ligand, coordinating to the metal center through both nitrogen atoms. dntb.gov.ua This coordination is key to many of its transformations.

For instance, in C-H activation/amination reactions, the substrate first coordinates to the metal catalyst (e.g., Cu(II)). This brings the metal center into proximity with a specific C-H bond on one of the aromatic rings, facilitating its cleavage and subsequent functionalization. rsc.org The mechanism for electrophilic aromatic substitution on the aniline ring proceeds via the formation of a resonance-stabilized arenium ion, with the positive charge delocalized across the ring and onto the amino group, which explains the strong ortho, para directing effect. lkouniv.ac.in Understanding these fundamental mechanistic pathways is crucial for predicting and controlling the reactivity of this compound in the synthesis of more complex molecules.

Derivatization Strategies and Analogue Synthesis of 2 Pyridin 3 Ylmethyl Aniline

Functionalization of the Amine Group in 2-(Pyridin-3-ylmethyl)aniline

The secondary amine nitrogen in this compound is a key site for functionalization, acting as a nucleophile. Its reactivity can be harnessed to introduce a wide array of substituents, thereby modulating the compound's properties.

Acylation: The nucleophilic aniline (B41778) nitrogen can be readily acylated to form the corresponding amide. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction is generally high-yielding and serves to introduce carbonyl-containing moieties. While direct acylation of the target molecule is not explicitly documented, the acylation of aniline derivatives is a fundamental organic transformation. For instance, ruthenium(II)-catalyzed ortho-acylation of N-(2-pyridyl)-anilines has been described, although this involves C-H activation of the aromatic ring rather than N-acylation. rsc.orgresearchgate.net

Sulfonylation: Similar to acylation, the amine group can undergo sulfonylation upon reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction yields a sulfonamide, a functional group prevalent in many pharmaceutical compounds. The direct sulfonylation of aniline derivatives can also be achieved using sulfinate salts under photoredox-catalyzed conditions, representing a milder alternative to traditional methods. rsc.org Furthermore, copper-catalyzed C-H sulfonylation of aniline derivatives bearing a directing group has been reported, showcasing advanced methods for incorporating sulfonyl groups. mdpi.com

Table 1: Representative Amine Functionalization Reactions on Analogous Structures

Reagent/Catalyst Substrate Type Product Type Notes
Acyl Halide/Anhydride Secondary Aniline N-Acyl Amide Standard, high-yield transformation.
Sulfonyl Chloride Secondary Aniline N-Sulfonyl Sulfonamide Forms a stable sulfonamide linkage.
Sodium Sulfinates / Photocatalyst Aniline Derivative Aryl Sulfone Mild, visible-light mediated C-H sulfonylation. rsc.org

Alkylation and Arylation of the Aniline Nitrogen in this compound

Alkylation: N-alkylation of the secondary amine introduces an additional alkyl group, converting it into a tertiary amine. This can be accomplished through various methods, including reaction with alkyl halides. However, this can lead to overalkylation and the formation of quaternary ammonium (B1175870) salts. A more controlled and modern approach is the "borrowing hydrogen" methodology, where alcohols serve as alkylating agents in the presence of a catalyst. This method is efficient and environmentally friendly. Transition-metal-free direct N-alkylation of anilines using alcohols has been demonstrated, with pyridine itself acting as a biomimetic hydrogen shuttle. rsc.org Ruthenium(II) complexes have also proven effective for the N-monoalkylation of aromatic amines with alcohols. researchgate.net

Arylation: The introduction of an aryl group at the nitrogen center (N-arylation) is a powerful tool for building molecular complexity. This is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction couples the amine with an aryl halide or triflate in the presence of a palladium or copper catalyst and a base. While C-H arylation of the aromatic rings is a competing pathway, conditions can be optimized to favor N-arylation. nih.gov

Modification of the Pyridine and Phenyl Moieties of this compound

The two aromatic rings in the molecule exhibit different reactivities towards electrophilic substitution, allowing for selective functionalization. The aniline ring is electron-rich and activated, while the pyridine ring is electron-deficient and deactivated.

Halogenation: The halogenation of the aniline ring is expected to proceed via electrophilic aromatic substitution, with the amino group being a strong ortho-, para-director. However, the steric bulk of the N-(pyridin-3-ylmethyl) group would likely favor substitution at the para-position. For the pyridine ring, direct electrophilic halogenation is challenging due to its electron-deficient nature and requires harsh conditions. More sophisticated strategies have been developed for the selective halogenation of pyridines, such as converting the pyridine to a reactive phosphonium (B103445) salt intermediate or employing a ring-opening/ring-closing sequence involving Zincke imine intermediates to achieve 3-selective halogenation. mountainscholar.orgnih.govnih.govchemrxiv.org

Nitration: The nitration of this bifunctional molecule presents a regioselectivity challenge. The aniline ring is highly susceptible to nitration. However, the strongly acidic conditions of a standard nitric/sulfuric acid mixture would protonate the basic amine and pyridine nitrogen atoms. youtube.com Protonation of the aniline nitrogen converts the activating -NH- group into a deactivating, meta-directing -NH2+- group, leading to significant amounts of the meta-nitro product. youtube.com To achieve para-nitration on the aniline ring, the amine is typically protected as an amide (e.g., acetanilide) before nitration to reduce its basicity and reinforce its para-directing influence. ulisboa.pt Nitration of the pyridine ring is difficult but, when forced, typically occurs at the 3-position. nanobioletters.comresearchgate.net Given the presence of an existing substituent at the 3-position of the pyridine ring, further substitution would be directed to other positions, influenced by the electronic nature of the other ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Ring Predicted Major Product Position Rationale
Halogenation Phenyl para to Amine Ortho-, para-directing amine group with steric hindrance at ortho positions.
Halogenation Pyridine C-5 or C-6 Requires specific methods; position depends on mechanism (e.g., Zincke imine). nih.govchemrxiv.org
Nitration (unprotected) Phenyl meta and para to Amine Competing reactions on free amine and protonated anilinium ion. youtube.com
Nitration (N-acylated) Phenyl para to Amide Amide group is a reliable ortho-, para-director, favoring the less hindered para position. ulisboa.pt

Design and Synthesis of Substituted this compound Analogues

The design and synthesis of substituted analogues leverage the derivatization reactions described previously. A common strategy involves introducing a functional group that can be further manipulated. For example, a halogenated analogue serves as a versatile intermediate for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

The synthesis of analogues can be approached in two primary ways:

Late-Stage Functionalization: Starting with the this compound core and applying the functionalization reactions (acylation, alkylation, halogenation, etc.) to generate a library of derivatives.

Convergent Synthesis: Synthesizing substituted anilines and substituted 3-(chloromethyl)pyridines separately and then coupling them in a final step. This approach is often more efficient for creating analogues with diverse substitution patterns on either aromatic ring.

The synthesis of various substituted aniline and pyridine derivatives as building blocks for more complex molecules is a well-established field, providing a robust platform for creating a wide array of this compound analogues. jocpr.commdpi.comorientjchem.org

Coordination Chemistry of 2 Pyridin 3 Ylmethyl Aniline

Ligand Properties and Chelation Modes of 2-(Pyridin-3-ylmethyl)aniline

This compound functions as a robust N,N'-bidentate ligand, a characteristic that defines its coordination behavior. The spatial arrangement of the pyridinyl and aniline (B41778) nitrogen atoms, separated by a flexible methylene (B1212753) bridge, allows for the formation of a stable six-membered chelate ring upon coordination to a metal center.

The primary mode of coordination for this compound involves the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the secondary amine group, acting as a classic bidentate N,N'-donor ligand. researchgate.netresearchgate.net This chelation is observed in numerous complexes with transition metals. The flexibility imparted by the methylene group between the two aromatic rings allows the ligand to adapt to the preferred coordination geometry of the metal ion. researchgate.net

X-ray crystallographic studies of complexes with related pyridin-2-ylmethyl aniline derivatives have revealed that coordination to metals like palladium(II) results in distorted square planar geometries. researchgate.net In these structures, the two nitrogen atoms of the ligand and two other ligands (e.g., halides) occupy the four coordination sites of the metal center. researchgate.netresearchgate.net Similarly, complexes with zinc(II) and cadmium(II) have been shown to adopt distorted tetrahedral geometries. researchgate.net The formation of these stable chelate structures is a key feature of the ligand's interaction with transition metals.

While this compound itself typically acts as a bidentate ligand, its scaffold presents opportunities for the design of multidentate ligands. By chemically modifying the aniline nitrogen or the aniline ring, additional donor groups can be introduced, increasing the ligand's denticity. For instance, the synthesis of ligands like N,N,4-tris(pyridin-2-ylmethyl)aniline demonstrates a strategy where multiple pyridylmethyl arms are attached to a central aniline core, creating a flexible, multimodal ligand capable of forming more complex structures, including dimers and coordination polymers.

Applying a similar strategy to the this compound framework could involve the substitution of the second hydrogen on the aniline nitrogen with another pyridylmethyl group or a different functional arm containing donor atoms (e.g., carboxylates, ethers). Such modifications would transform the bidentate ligand into a tridentate or tetradentate chelator, enabling the formation of more intricate coordination architectures and potentially stabilizing metal ions in different oxidation states or coordination environments. Multidentate amine ligands are crucial in coordination chemistry for their ability to form stable complexes with a wide range of metal ions, including those from the s-block. nih.gov

Synthesis and Structural Elucidation of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound ligands is typically achieved through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

The coordination chemistry of this compound with p-block and s-block metals is less explored compared to its transition metal complexes. However, based on the established coordination chemistry of these elements, certain interactions can be anticipated. The s-block metals (e.g., Na, K, Mg, Ca) are hard Lewis acids and typically favor coordination with hard donors like oxygen. However, multidentate ligands containing nitrogen donors can also form stable complexes with these metals. nih.gov The chelate effect provided by the bidentate nature of this compound could facilitate the formation of stable complexes.

For p-block elements such as tin (Sn) or gallium (Ga), which exhibit more varied Lewis acidity, coordination with N,N'-donor ligands is well-documented. It is plausible that this compound could form stable complexes with these metals, likely adopting geometries influenced by the presence of lone pairs on the metal center, as seen in Sn(II) complexes.

A significant body of research focuses on the coordination of this compound and its derivatives with transition metal ions. These complexes are generally synthesized by reacting the ligand with a metal halide or acetate salt in a solvent like ethanol (B145695) or methanol (B129727). jscimedcentral.comnih.gov

Studies on analogous pyridin-2-ylmethyl aniline systems have shown the formation of a variety of complex structures. For instance, palladium(II) complexes typically exhibit a square planar geometry, while zinc(II) and cadmium(II) complexes are often found in a distorted tetrahedral environment. researchgate.netnih.gov Iron(III) can form distorted octahedral complexes, coordinating to the three nitrogen atoms of a facial ligand and three chloride ions.

Below is a table summarizing representative structural data for transition metal complexes with ligands analogous to this compound.

Metal IonLigand SystemFormula of ComplexCoordination GeometryReference
Pd(II)4-methoxy-N-(pyridin-2-ylmethyl) aniline[Pd(L)Cl₂]Distorted Square Planar researchgate.net
Zn(II)4-methoxy-N-(pyridin-2-ylmethylene) aniline[Zn(L)Cl₂]Distorted Tetrahedral researchgate.net
Cd(II)4-methyl-N-(pyridin-2-ylmethylidene)aniline[Cd₂(L)Cl₄]nDistorted Octahedral nih.gov
Fe(III)bis(pyridin-2-ylmethyl)amine[Fe(L)Cl₃]Distorted Octahedral
Ni(II)2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol[Ni(L)₂]- nih.gov
Cu(II)2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol[Cu(L)₂]- nih.gov

The coordination chemistry of this compound with f-block elements is an emerging area. Lanthanide(III) ions are hard Lewis acids with a preference for oxygen-donor ligands, but they are also known to form complexes with N-donor ligands, especially when incorporated into multidentate chelating systems. researchgate.netnih.govmdpi.com The large ionic radii of lanthanides favor high coordination numbers, typically from 8 to 12.

While specific complexes of this compound with lanthanides are not extensively documented, studies with other pyridyl-containing ligands show that coordination is feasible. researchgate.netnih.gov In such complexes, the lanthanide ion is often coordinated by multiple ligands, and co-ligands such as nitrate or acetate ions are frequently found in the coordination sphere to satisfy the high coordination number. nih.govmdpi.com The resulting complexes can exhibit interesting photophysical properties, such as characteristic luminescence. mdpi.com The principles governing lanthanide coordination suggest that this compound could act as a bidentate ligand, likely as part of a larger coordination sphere involving solvent molecules or other anions.

Information on the coordination of this compound with actinides is even more limited. However, the chemistry of actinides shares some similarities with that of lanthanides, and it is plausible that stable complexes could be formed, although this remains a subject for future investigation.

Catalytic Applications of Metal Complexes Derived from this compound

The structural features of this compound, combining a soft pyridine donor and a harder aniline donor, allow it to act as a versatile ligand in coordination chemistry. The catalytic activity of its metal complexes is being explored in a range of chemical reactions.

Metal complexes of pyridine-aniline type ligands have shown significant promise in catalyzing carbon-carbon bond formation reactions, which are fundamental in organic synthesis.

A3-Coupling Reactions: The three-component coupling of an aldehyde, an alkyne, and an amine (A3-coupling) is a powerful method for the synthesis of propargylamines mdpi.comzioc.ru. This reaction is often catalyzed by copper or gold complexes chemrevlett.com. While specific studies on this compound are limited, related pyridine-containing ligands like Pybox (bis(oxazolinyl)pyridines) have been successfully employed in enantioselective A3-coupling reactions when complexed with copper(I) mdpi.comresearchgate.netnih.gov. These findings suggest that copper complexes of this compound could potentially catalyze such transformations.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides, typically catalyzed by palladium complexes nih.gov. Palladium(II)-NHC (N-heterocyclic carbene) precatalysts stabilized by aniline ligands have demonstrated high activity in these reactions nih.gov. Although direct application of this compound in this context is not widely reported, the fundamental role of the aniline moiety in stabilizing the catalytic species suggests its potential utility. In a related study, palladium-catalyzed Suzuki coupling of a Schiff base derived from 4-methylpyridin-2-amine resulted in hydrolysis of the imine, indicating the reactivity of such pyridine-containing systems under these conditions mdpi.com.

Heck Reaction: The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation libretexts.orgprinceton.edu. Palladium complexes bearing pyridine-containing ligands, such as N-(1-methylpyridin-4(1H)-ylidene)amines, have been shown to be effective catalysts for the Heck-Mizoroki reaction tubitak.gov.tr. Similarly, N-heterocyclic carbene palladium(II)-pyridine complexes have been utilized for Heck reactions, showcasing the synergy between the pyridine moiety and the metal center in the catalytic cycle researchgate.netacademie-sciences.fr.

Sonogashira Reaction: The Sonogashira coupling of terminal alkynes with aryl or vinyl halides is a key reaction for the synthesis of substituted alkynes, typically catalyzed by a palladium-copper co-catalyst system libretexts.orgorganic-chemistry.org. While direct examples using this compound are scarce, nickel complexes with amide-type pincer ligands like N-(pyridin-2-ylmethyl)picolinamide have been successfully used in Sonogashira couplings, highlighting the potential for related pyridine-amine ligands to facilitate this transformation nih.gov. The synthesis of pyrimidine derivatives bearing a (pyridin-3-ylmethyl)thio group has been achieved through a Sonogashira coupling reaction, pointing to the compatibility of the pyridin-3-ylmethyl scaffold in such catalytic systems researchgate.net.

Table 1: Overview of C-C Bond Formation Reactions with Analogous Pyridine-Aniline Ligands
Reaction TypeCatalyst/Ligand SystemSubstratesProduct TypeReference
A3-CouplingCu(I)-PyboxAldehydes, Amines, AlkynesPropargylamines mdpi.comresearchgate.netnih.gov
Heck ReactionNHC-Pd(II)-PyridineAryl halides, OlefinsSubstituted Olefins researchgate.netacademie-sciences.fr
Sonogashira CouplingNi(II)-N-(pyridin-2-ylmethyl)picolinamideAlkylpyridinium salts, PhenylacetyleneSubstituted Alkynes nih.gov
Suzuki CouplingPd(PPh₃)₄ with Pyridine-ImineSchiff base, Arylboronic acidsBiaryls (via hydrolysis) mdpi.com

Metal complexes with pyridine-containing ligands are also active in various oxidation and reduction reactions.

Oxidation Catalysis: The catalytic oxidation of organic substrates is a crucial industrial process. Manganese complexes of a 2-pyridylmethyl pendant-armed ethylene cross-bridged cyclam have been identified as potential mild oxidation catalysts, using hydrogen peroxide as the oxidant nih.gov. This demonstrates the ability of the pyridylmethyl moiety to support catalytically active metal centers for oxidation reactions nih.gov.

Reduction Catalysis: In the realm of reduction catalysis, iridium(III) and rhodium(III) complexes of the related N-(pyridin-2-ylmethyl)aniline have been investigated for catalytic transfer hydrogenation researchgate.net. The rhodium complexes were found to be more versatile in these reactions researchgate.net. Furthermore, a manganese-based catalytic system with the simple bidentate ligand 2-(aminomethyl)pyridine has been developed for the efficient reduction of a wide range of carbonyl derivatives researchgate.net. These examples underscore the potential of metal complexes with ligands structurally similar to this compound to act as catalysts for reduction reactions.

Table 2: Examples of Oxidation and Reduction Catalysis with Analogous Pyridine-Amine Ligands
Reaction TypeCatalyst/Ligand SystemSubstratesProduct TypeReference
OxidationMn(II)-2-pyridylmethyl cyclamAlkenes (implicit)Oxidized organic molecules nih.gov
Transfer HydrogenationRh(III)/Ir(III)-N-(pyridin-2-ylmethyl)anilineCarbonyls (implicit)Alcohols researchgate.net
Carbonyl ReductionMn(II)-2-(aminomethyl)pyridineCarbonyl derivativesAlcohols researchgate.net

The synthesis of polymers through catalytic routes is of immense importance. Metal complexes based on pyridine-aniline ligands have been explored as catalysts for various polymerization reactions.

Polymerization of Olefins and Vinyl Monomers: Palladium(II) complexes of N-methyl-N-(pyridin-2-ylmethyl)aniline and its derivatives have been shown to catalyze the polymerization of methyl methacrylate (B99206) (MMA) in the presence of modified methylaluminoxane (MMAO) as a cocatalyst researchgate.net. One such complex demonstrated moderate catalytic activity, producing syndiotactic poly(methyl methacrylate) (PMMA) researchgate.net. Similarly, palladium(II) complexes of 4-methoxy-N-(pyridin-2-ylmethyl)aniline have also been successfully used for MMA polymerization, achieving high catalytic activity and yielding high molecular weight PMMA researchgate.net. In the field of olefin polymerization, iron complexes with ligands derived from the condensation of anilines and pyridine derivatives are known to be active catalysts for ethylene polymerization seahipublications.org.

Ring-Opening Polymerization (ROP): Ring-opening polymerization is a key method for producing biodegradable polymers. Silver(I) complexes containing Schiff base ligands derived from N-(pyridin-2-ylmethylene)aniline have been studied for the ring-opening polymerization of ε-caprolactone researchgate.net. While some complexes showed higher catalytic activity, they generally produced polymers of average molecular weight researchgate.net. Nickel(II) and heterobimetallic Nickel(II)-Samarium(III) complexes with Salen-type ligands have also been shown to be efficient catalysts for the bulk ring-opening polymerization of L-lactide .

Table 3: Polymerization Catalysis using Analogous Pyridine-Aniline Ligand Complexes
Polymerization TypeCatalyst/Ligand SystemMonomerPolymerReference
Vinyl PolymerizationPd(II)-N-methyl-N-(pyridin-2-ylmethyl)aniline / MMAOMethyl Methacrylate (MMA)Poly(methyl methacrylate) (PMMA) researchgate.net
Vinyl PolymerizationPd(II)-4-methoxy-N-(pyridin-2-ylmethyl)aniline / MMAOMethyl Methacrylate (MMA)Poly(methyl methacrylate) (PMMA) researchgate.net
Ring-Opening PolymerizationAg(I)-N-(pyridin-2-ylmethylene)aniline Schiff baseε-caprolactonePolycaprolactone (PCL) researchgate.net
Ethylene PolymerizationFe(II)-Pyridine-Imine (from aniline)EthylenePolyethylene seahipublications.org

The development of chiral ligands for enantioselective catalysis is a major goal in synthetic chemistry. While chiral derivatives of this compound itself are not extensively reported as ligands, the broader class of chiral pyridine-containing ligands has seen significant success.

Chiral pyridine-aminophosphine ligands, synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffolds, have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of olefins and cyclic imines, achieving excellent enantioselectivities . The synthesis of a wide range of chiral pyridines has been accomplished through copper-catalyzed enantioselective transformations using chiral diphosphine ligands nih.govresearchgate.net. In the context of C-C bond formation, chiral Pybox ligands are widely used in copper-catalyzed enantioselective A3-coupling reactions to produce enantioenriched propargylamines researchgate.netnih.gov. A rhodium-catalyzed asymmetric reductive Heck reaction has also been developed to access enantioenriched 3-piperidines from pyridine derivatives nih.gov. These examples highlight the potential of developing chiral ligands based on the this compound framework for a variety of asymmetric transformations.

Table 4: Enantioselective Catalysis with Analogous Chiral Pyridine-Based Ligands
Reaction TypeCatalyst/Ligand SystemSubstratesProduct FeatureReference
Asymmetric HydrogenationIr(I)-Chiral Pyridine-AminophosphineOlefins, Cyclic IminesHigh enantioselectivity
Asymmetric A3-CouplingCu(I)-Chiral PyboxAldehydes, Amines, AlkynesEnantioenriched Propargylamines researchgate.netnih.gov
Asymmetric AlkylationCu(I)-Chiral DiphosphineAlkenyl Pyridines, Grignard ReagentsChiral Alkylated Pyridines nih.govresearchgate.net
Asymmetric Reductive HeckRh(I)-Chiral LigandDihydropyridines, Boronic AcidsEnantioenriched Tetrahydropyridines nih.gov

Applications of 2 Pyridin 3 Ylmethyl Aniline As a Building Block in Organic and Materials Synthesis

Precursor Role in the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of 2-(Pyridin-3-ylmethyl)aniline, possessing both a nucleophilic amino group and a basic pyridine (B92270) nitrogen, positions it as an attractive starting material for the synthesis of diverse heterocyclic compounds. It can be employed in cyclization and condensation reactions to generate molecules with extended π-systems and potential applications in medicinal chemistry and materials science.

Synthesis of Fused Pyridine-Containing Ring Systems (e.g., quinazolinones, pyrazines, pyridazines)

The synthesis of fused heterocyclic systems is a cornerstone of drug discovery and materials development. While direct intramolecular cyclization of this compound to form simple quinazolinones, pyrazines, or pyridazines is not prominently documented due to the flexibility and spacing imparted by the methylene (B1212753) bridge, its structural isomer, 2-(pyridin-2-yl)aniline (B1331140), has been effectively used to create such fused systems. This related chemistry highlights the potential of the pyridyl-aniline scaffold in constructing complex heterocycles.

For instance, 2-(pyridin-2-yl)aniline has been utilized as a directing group in C–H amination reactions mediated by cupric acetate, which can lead to the formation of quinazolinone derivatives rsc.org. Furthermore, rhodium-catalyzed cyclization of 2-(pyridin-2-yl)aniline with alkynes provides a pathway to aza urfu.ruhelicenes through successive C-H activation and cyclization steps researchgate.net. These examples demonstrate that the pyridyl-aniline framework is conducive to forming fused polycyclic aromatic systems.

General synthetic strategies for these fused rings often involve the condensation of appropriate precursors:

Quinazolinones are frequently synthesized through methods like the Niementowski synthesis, which involves the condensation of anthranilic acids with amides, or through transition-metal-catalyzed coupling and cyclization reactions organic-chemistry.orgmarquette.eduopenmedicinalchemistryjournal.com.

Pyrazines can be prepared by the dehydrogenative self-coupling of β-amino alcohols or the condensation of 1,2-diamines with 1,2-dicarbonyl compounds nih.govyoutube.comresearchgate.netresearchgate.net.

Pyridazines are often formed via [4+2] cycloaddition reactions or condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) mdpi.com.

Although direct syntheses from this compound are scarce, its structure is suitable for incorporation as a substituent onto these heterocyclic cores.

Formation of Macrocyclic Structures Incorporating this compound Motifs

Macrocycles are of significant interest in medicinal chemistry and host-guest chemistry due to their unique conformational properties and ability to bind to challenging biological targets nih.gov. The pyridine motif is a common component in synthetic macrocycles, and various methods exist for its incorporation.

Recent advancements include the enzymatic synthesis of pyridine-based macrocyclic peptides, known as pyritides, from linear precursors nih.gov. Chemical methods, such as solid-phase synthesis involving the intramolecular condensation of dimethoxy-propionic amide units to form a 2-pyridone ring, have also proven effective for creating diverse macrocycles nih.gov. Another innovative approach involves trapping a reversible intramolecular imine linkage with a 2-formyl-pyridine to generate a stable imidazopyridinium-linked macrocycle chemrxiv.org.

The structure of this compound, with its flexible linker and reactive amine, makes it an excellent candidate for inclusion in such macrocyclic architectures. The aniline (B41778) nitrogen can be readily acylated or alkylated to attach it to a growing peptide or polymer chain, while the pyridine ring can serve as a coordination site or a structural element within the final macrocyclic ring. Ring-closing metathesis has been successfully used to prepare pyridyl macrocyclic triarylmethanes, demonstrating another viable strategy for cyclization bohrium.com.

Integration into Polymeric and Supramolecular Architectures

The dual functionality of this compound allows it to be incorporated into larger, ordered systems like polymers and supramolecular assemblies. The aniline portion can undergo polymerization, while the pyridine moiety provides a site for coordination chemistry, hydrogen bonding, and other non-covalent interactions.

Development of Functional Polymers Utilizing this compound Derivatives

Functional polymers containing pyridine and aniline units are explored for applications in electronics, catalysis, and sensing. The copolymerization of aniline with substituted aniline derivatives is a well-established method for tuning the properties of the resulting polymer urfu.ruresearchgate.net. Incorporating this compound as a co-monomer with aniline could yield soluble, processable polymers with pendant pyridine groups, which can be used for metal coordination, sensing applications, or post-polymerization modification.

Furthermore, metal complexes derived from pyridinylmethylaniline ligands have been shown to be effective catalysts in polymerization reactions. Research on the closely related isomer, N-(pyridin-2-ylmethyl)aniline, has demonstrated that its palladium(II) complexes can catalyze the polymerization of methyl methacrylate (B99206) (MMA).

Catalyst PrecursorCo-catalystActivity (g PMMA / mol Pd·h)Polymer Molecular Weight (g/mol)Syndiotacticity (rr)Reference
[(4-methoxy-N-(pyridin-2-ylmethyl)aniline)PdCl2]MMAO3.80 × 10⁴9.12 × 10⁵0.68 researchgate.net
[(2,4,6-trimethyl-N-(pyridin-2-ylmethyl)aniline)PdCl2]MMAO1.41 × 10⁵-~0.70 researchgate.net

These findings suggest that analogous palladium complexes of this compound could also serve as potent catalysts, opening avenues for creating functional polymers with controlled architectures researchgate.netresearchgate.net.

Design of Supramolecular Assemblies Based on this compound Interactions

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures from molecular components. The this compound molecule is an excellent candidate for such designs, as it possesses both a hydrogen bond donor (the N-H of the aniline) and acceptor sites (the pyridine and aniline nitrogens), as well as two aromatic rings capable of π-π stacking.

The pyridine nitrogen is a particularly effective coordination site for transition metal ions. Ligands incorporating the pyridin-ylmethyl motif have been used to construct sophisticated self-assembled structures. For example, 5-(pyridin-2-ylmethyl)aminoisophthalic acid has been used to synthesize two-dimensional coordination polymers with wave-like networks upon complexation with Zn(II), Co(II), and Ni(II) ions researchgate.net. Similarly, a "click" ligand featuring a 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine core self-assembles with silver(I) and iron(II) ions to form discrete complexes in solution and coordination polymers in the solid state semanticscholar.org. These examples underscore the capacity of the pyridin-ylmethyl unit to direct the formation of extended, ordered supramolecular structures. The flexible linker in this compound could provide the conformational freedom necessary to access unique and complex metallosupramolecular architectures.

Theoretical and Computational Investigations of 2 Pyridin 3 Ylmethyl Aniline

Electronic Structure Analysis of 2-(Pyridin-3-ylmethyl)aniline

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, thus representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, computational studies, typically employing Density Functional Theory (DFT), can predict the energies and shapes of these frontier orbitals. These calculations would reveal the localization of the HOMO and LUMO on specific atoms or regions of the molecule, thereby identifying the most probable sites for electrophilic and nucleophilic attack.

OrbitalDescriptionPredicted Localization
HOMO Highest Occupied Molecular OrbitalLikely to be distributed over the electron-rich aniline (B41778) ring and the nitrogen atom of the amino group.
LUMO Lowest Unoccupied Molecular OrbitalExpected to be primarily located on the electron-deficient pyridine (B92270) ring.

This table represents generalized predictions based on the known electronic properties of aniline and pyridine moieties. Specific computational data for this compound is required for precise localization.

The distribution of electron density within this compound is not uniform due to the different electronegativities of the constituent atoms and the presence of aromatic rings. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps.

An MEP map provides a color-coded representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the amino group of the aniline moiety, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms of the amino group and the pyridine ring would likely exhibit positive potential, making them susceptible to interaction with nucleophiles.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-C and C-N bonds of the methylene (B1212753) bridge, allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. The rotational barriers provide information about the flexibility of the molecule and the ease with which it can interconvert between different conformations.

Dihedral AngleDescriptionExpected Influence on Stability
C(pyridine)-C(methylene)-C(aniline)-C(aniline)Rotation around the bond connecting the methylene bridge to the aniline ring.Steric interactions between the pyridine ring and the aniline ring will be significant.
N(aniline)-C(methylene)-C(pyridine)-C(pyridine)Rotation around the bond connecting the methylene bridge to the pyridine ring.Influences the relative positioning of the two aromatic systems.

Specific values for rotational barriers and the geometries of preferred conformations would require dedicated computational studies.

The conformational preferences of a molecule can be significantly influenced by its environment, particularly the solvent. Solvents can stabilize certain conformers over others through solute-solvent interactions such as hydrogen bonding and dipole-dipole interactions.

For this compound, polar solvents are expected to interact with the polar regions of the molecule, such as the pyridine nitrogen and the amino group. These interactions could stabilize conformers where these groups are more exposed. In contrast, nonpolar solvents would have a lesser effect on the conformational equilibrium. Computational models can simulate the presence of a solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules), to predict how the conformational landscape changes in different environments. nih.gov

Computational Studies of Reaction Mechanisms Involving this compound

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. This provides a step-by-step understanding of how a reaction proceeds and what factors control its rate and selectivity.

For this compound, computational studies could investigate various types of reactions, such as:

Electrophilic substitution on the aniline or pyridine rings.

Nucleophilic reactions involving the amino group.

Coordination to metal centers, given the presence of two nitrogen atoms that can act as ligands.

By calculating the activation energies for different possible pathways, computational studies can predict the most likely reaction mechanism. This information is crucial for optimizing reaction conditions and for designing new synthetic routes.

Transition State Analysis for this compound Transformations

While specific transition state analyses for transformations of this compound are not extensively documented in the literature, the principles of such analyses can be understood by examining computational studies of analogous aniline and pyridine derivatives. Transition state theory is a cornerstone of computational reaction chemistry, allowing for the calculation of activation energies and the characterization of the high-energy structures that lie on the reaction coordinate between reactants and products.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to model these transformations. For a hypothetical transformation of this compound, such as N-alkylation or acylation, a computational chemist would map the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

Key parameters that are typically calculated in a transition state analysis include:

Activation Energy (ΔG‡): The Gibbs free energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate.

Imaginary Frequencies: A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Geometry of the Transition State: The arrangement of atoms at the highest point on the reaction pathway provides crucial insights into the mechanism of bond formation and cleavage.

For instance, in the derivatization of a related bioactive pyridine, 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, with various reagents, a proposed mechanism for its reactions involves nucleophilic attack and subsequent cyclization, where transition states would be located for each step nih.gov.

Table 1: Hypothetical Transition State Analysis Parameters for a Transformation of this compound

Transformation TypeReactantsReagentTransition State Geometry (Hypothetical)Calculated Activation Energy (ΔG‡) (kcal/mol) - Illustrative
N-AcetylationThis compoundAcetic AnhydrideFormation of a tetrahedral intermediate at the amino nitrogen15-25
N-AlkylationThis compoundMethyl IodideSN2-type transition state with elongating C-I bond and forming N-C bond20-30
C-H ActivationThis compoundPd(OAc)2Coordination of Pd to the pyridine and subsequent C-H bond cleavage>30

Note: The values in this table are illustrative and based on general knowledge of similar reactions. Specific computational studies on this compound would be required for accurate data.

Reaction Pathway Elucidation for Derivatization Reactions

The elucidation of reaction pathways for the derivatization of this compound is critical for controlling reaction outcomes and synthesizing new functional molecules. Computational studies can map out the entire reaction landscape, identifying the most favorable pathways and predicting potential side products.

For example, the synthesis of novel pyridine derivatives often involves multi-step reactions where the reaction pathway can be complex. In the reaction of an enaminonitrile pyridine with chloroacetyl chloride, cyanoacetic acid, or acetic anhydride, different reaction pathways lead to the formation of various acetamide (B32628) derivatives nih.gov. A proposed mechanism for the reaction with carbon disulfide suggests the formation of an unexpected isothiocyanate derivative through a pathway involving the elimination of H₂S gas, a detail that could be further investigated and confirmed through computational pathway elucidation nih.gov.

A computational study on the derivatization of this compound would likely involve the following steps:

Conformational Analysis: Identifying the lowest energy conformers of the reactant molecule.

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and final products.

Transition State Searching: Locating the transition states for each elementary step in the proposed reaction mechanism.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the located transition states connect the correct reactants and products.

Thermodynamic and Kinetic Analysis: Calculating the reaction energies, activation energies, and rate constants to determine the most plausible reaction pathway.

Prediction of Coordination Properties for this compound Complexes

This compound possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the aniline moiety. This makes it a potentially versatile ligand for the formation of metal complexes. Computational methods can be used to predict the coordination properties of this ligand with various metal ions.

Studies on structurally similar ligands, such as N-(pyridin-2-ylmethyl)aniline and its derivatives, have shown that they can act as bidentate ligands, coordinating to metal centers through both the pyridine and aniline nitrogen atoms to form stable chelate rings researchgate.netresearchgate.net. Density Functional Theory (DFT) has been successfully used to optimize the ground state structures of such ligands and their corresponding metal complexes researchgate.net.

Computational modeling can predict several key coordination properties:

Coordination Modes: Whether the ligand will act as a monodentate or bidentate donor.

Complex Geometry: The preferred coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral).

Bonding and Electronic Structure: The nature of the metal-ligand bonds and the electronic properties of the resulting complex.

Thermodynamic Stability: The stability of the formed complexes, which can be estimated by calculating the binding energies.

For example, the X-ray crystal structures of Pd(II) complexes with 4-methoxy-N-(pyridin-2-ylmethyl)aniline revealed distorted square planar geometries, with coordination from the pyridine and amine nitrogen atoms researchgate.net. Computational data for these complexes were found to be comparable with the experimental crystal structures researchgate.net. Similarly, copper(II) complexes of N-(pyridin-2-ylmethyl)aniline have been shown to form polynuclear, dinuclear, and mononuclear structures depending on the specific ligand and reaction conditions researchgate.net.

Table 2: Predicted Coordination Properties of this compound with Various Metal Ions (Based on Analogous Systems)

Metal IonPredicted Coordination NumberLikely GeometryPredicted Ligand BehaviorNotes
Cu(II)4 or 5Distorted Square Planar or Square PyramidalBidentate (N,N')Can form mononuclear, dinuclear, or polynuclear species researchgate.net.
Pd(II)4Square PlanarBidentate (N,N')Forms stable chelates researchgate.net.
Zn(II)4TetrahedralBidentate (N,N')DFT calculations have been used to optimize similar Zn(II) complexes researchgate.net.
Co(II)4 or 6Tetrahedral or OctahedralBidentate (N,N')Can form complexes with varied stoichiometry.
Ni(II)4 or 6Square Planar or OctahedralBidentate (N,N')Coordination geometry is sensitive to the ligand field.

Note: This table is predictive and based on the known coordination chemistry of similar pyridine-aniline ligands.

Theoretical studies on pyridine- and pyrazole-based coordination compounds have also highlighted the importance of non-covalent interactions, such as hydrogen bonding and π-stacking, in stabilizing the crystal structures of these complexes mdpi.com. Similar interactions would likely play a significant role in the supramolecular chemistry of this compound complexes.

An in-depth analysis of the chemical compound this compound reveals a landscape ripe with potential for future scientific exploration. While current research has laid a foundational understanding of its basic properties and synthesis, the true scope of its utility in various chemical disciplines remains largely untapped. This article focuses on the prospective research avenues that could unlock the full potential of this versatile molecule, from novel synthetic methodologies to its integration into advanced materials.

Future Perspectives and Unexplored Research Avenues for 2 Pyridin 3 Ylmethyl Aniline

The unique structural arrangement of 2-(Pyridin-3-ylmethyl)aniline, featuring a pyridine (B92270) ring linked to an aniline (B41778) moiety via a methylene (B1212753) bridge, presents a fertile ground for multifaceted chemical research. The distinct electronic and steric properties of these two aromatic systems, coupled with the flexibility of the methylene linker, suggest a wide range of possibilities for new discoveries and applications. The following sections outline key areas where future research could yield significant advancements.

Q & A

Q. Methodological Insight :

  • Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing steric clashes .
  • Compare with analogs (e.g., 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline) to isolate substituent effects .

What computational strategies are employed to predict biological activity and binding modes of this compound derivatives?

Q. Advanced Research Focus

  • Molecular Docking : Tools like AutoDock Vina or Glide simulate interactions with tubulin (PDB: 3JUS). The pyridinylmethyl group forms hydrogen bonds with β-tubulin residues (e.g., Glu198), critical for antiproliferative activity .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in cytotoxicity assays .
  • Dynamic Simulations : MD simulations (AMBER/CHARMM) assess binding stability over 100-ns trajectories .

Case Study :
A derivative, 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline, showed 10× higher tubulin affinity than parent compound due to nitro group electron withdrawal .

How do structural modifications at the aniline ring affect reactivity and biological efficacy?

Q. Advanced Research Focus

  • Substitution Patterns :
    • Electron-Withdrawing Groups (e.g., -CF₃) : Increase oxidative stability but reduce nucleophilic aromatic substitution (NAS) rates.
    • Electron-Donating Groups (e.g., -OCH₃) : Enhance NAS reactivity for coupling with aryl halides .
  • Biological Impact :
    • Trifluoromethyl derivatives exhibit improved pharmacokinetics (e.g., logP, metabolic resistance) but may reduce target affinity .
    • Piperidine-linked analogs (e.g., 2-(4-(difluoromethyl)piperidin-1-yl)aniline) show enhanced blood-brain barrier penetration .

Q. Experimental Design :

  • Parallel Synthesis : Prepare a library of derivatives via Buchwald-Hartwig amination or Ullmann coupling .
  • Activity Screening : Use in vitro tubulin polymerization assays and MTT cytotoxicity tests (e.g., against HeLa cells) .

What analytical techniques are critical for characterizing this compound and its derivatives?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., absence of para-substituted byproducts) .
  • Mass Spectrometry : HRMS (ESI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 185.1073) .
  • X-ray Diffraction : SHELX-refined structures provide bond-length validation (e.g., C-N bond: 1.45 Å) .
  • Chromatography : HPLC-PDA detects impurities (<0.5%) post-synthesis .

Q. Contradiction Management :

  • Discrepancies in melting points (e.g., 92–93°C vs. literature 95°C) are resolved via DSC analysis to confirm polymorphic forms .

How is this compound utilized in material science applications?

Q. Advanced Research Focus

  • Polymer Functionalization : Incorporate into conductive polymers (e.g., polyaniline analogs) via electrophilic aromatic substitution. The pyridine moiety enhances π-stacking for improved conductivity .
  • Coordination Chemistry : Acts as a ligand for Pd(II)/Pt(II) complexes in catalysis (e.g., Suzuki-Miyaura coupling) .

Case Study :
Cyclometalated palladacycles derived from this compound achieved 98% yield in C–C cross-coupling reactions .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.